Cas no 547-23-9 (b,y-Carotene, 3',4'-didehydro-)
547-23-9 structure
Product Name:b,y-Carotene, 3',4'-didehydro-
Numero CAS:547-23-9
MF:C40H54
MW:534.856771945953
CID:371543
PubChem ID:5281253
Update Time:2025-04-19
b,y-Carotene, 3',4'-didehydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- b,y-Carotene, 3',4'-didehydro-
- 3',4'-Didehydro-b,y-carotene
- 2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaenyl]-1,3,3-trimethylcyclohexene
- torulene
- DTXSID901029634
- .BETA.,.PSI.-CAROTENE, 3,4-DIDEHYDRO-
- Torulin
- UNII-7KKR9CWX9P
- (3'E)-3',4'-didehydro-beta,psi-carotene
- 3',4'-Didehydro-beta,psi-carotene
- (3'Z)-3',4'-Didehydro-beta,psi-carotene
- 3,4-DIDEHYDRO-.BETA.,.PSI.-CAROTENE
- CHEBI:9638
- ALL-TRANS-TORULENE
- 547-23-9
- .GAMMA.-CAROTENE, 3,4-DIDEHYDRO-, ALL-TRANS-
- 2-((1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-3,7,12,16,20,24-HEXAMETHYLPENTACOSA-1,3,5,7,9,11,13,15,17,19,21,23-DODECAENYL)-1,3,3-TRIMETHYLCYCLOHEXENE
- 7KKR9CWX9P
- Q7827444
- C08613
- LMPR01070088
- beta,psi-Carotene, 3',4'-didehydro-
-
- Inchi: 1S/C40H54/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-16,18-27,29-30H,17,28,31H2,1-10H3/b12-11+,21-13+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
- Chiave InChI: AIBOHNYYKWYQMM-MXBSLTGDSA-N
- Sorrisi: C1(C)(C)C(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C)/C)/C)=C(C)CCC1
Proprietà calcolate
- Massa esatta: 448.318875
- Massa monoisotopica: 448.318875
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 0
- Complessità: 758
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 13
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 79.2
- XLogP3: 14.6
Proprietà sperimentali
- Densità: 0.92
- Punto di fusione: 183-184 °C
- Punto di ebollizione: 669.6°Cat760mmHg
- Punto di infiammabilità: 353.6°C
- Indice di rifrazione: 1.555
b,y-Carotene, 3',4'-didehydro- Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
547-23-9 (b,y-Carotene, 3',4'-didehydro-) Prodotti correlati
- 7235-40-7(β-Carotene)
- 1224-78-8(all-trans-Anhydro Retinol (90%))
- 7488-99-5(α-Carotene)
- 26259-79-0((1Z,6Z)-1,8,8-Trimethyl-5-methylene-cycloundeca-1,6-diene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso